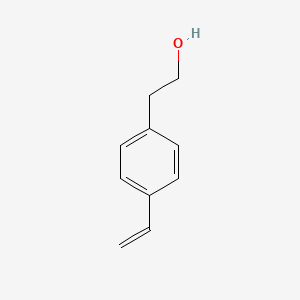
2-(4-乙烯基苯基)乙醇
描述
2-(4-Vinylphenyl)ethanol, also known as 2-(4-ethenylphenyl)ethanol, is a useful research chemical . It has a molecular weight of 148.20 and a molecular formula of C10H12O .
Synthesis Analysis
2-(4-Vinylphenyl)ethanol can be synthesized from styrene and ethylene oxide in the presence of a basic catalyst. The reaction involves opening the epoxide ring and adding the styrene to the hydroxyl group to produce 2-(4-Vinylphenyl)ethanol. The product can be purified by distillation under vacuum.Molecular Structure Analysis
The molecular structure of 2-(4-Vinylphenyl)ethanol consists of a vinyl group and a hydroxyl group attached to a phenyl ring. The InChI key is TVUARPCSZQNJJZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-(4-Vinylphenyl)ethanol is a colorless to light yellow liquid. It has a molecular weight of 162.22 g/mol, a boiling point of 239 °C, and a melting point of -10 °C. It is soluble in common organic solvents such as ethanol, acetonitrile, and toluene. It has a refractive index of 1.574 and a density of 1.050 g/cm3.科学研究应用
Self-Healing Polymers and Hydrogels
Recent advancements in self-healing materials have highlighted VP’s role. Specifically:
- Boronic Ester-Based Hydrogels : VP-containing hydrogels exhibit excellent self-healing properties due to dynamic covalent bonds formed between boronic acids and diols. These hydrogels respond to changes in pH, hydrophilicity, and glucose levels, making them promising for drug delivery, medical adhesion, and bioimplants .
Ongoing Research and Future Directions
Scientists continue to explore VP’s potential in various fields. Current investigations include:
未来方向
The future directions of 2-(4-Vinylphenyl)ethanol could involve the development of new synthetic routes that use safer starting materials and the investigation of the mechanisms underlying its biological activity. Additionally, its potential applications in various fields of research and industry could be explored .
属性
IUPAC Name |
2-(4-ethenylphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-9-3-5-10(6-4-9)7-8-11/h2-6,11H,1,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUARPCSZQNJJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Vinylphenyl)ethanol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



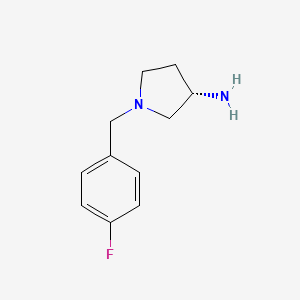
![N-[3-(2-Amino-4-methylphenoxy)propyl]-N,N-dimethylamine](/img/structure/B3138459.png)

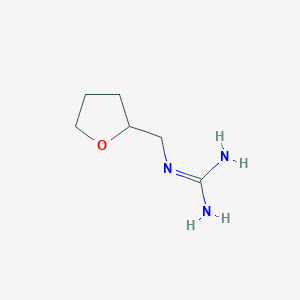
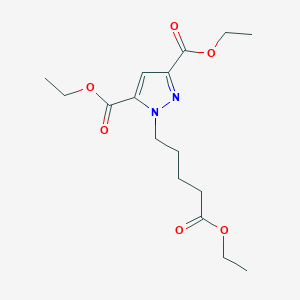
![4-Oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylic acid](/img/structure/B3138502.png)

![6-Methyl-3-{[(thiophen-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B3138507.png)

![N-[3-(4-tert-Butyl-benzoyl)-5-methyl-thiophen-2-yl]-2-chloro-acetamide](/img/structure/B3138526.png)
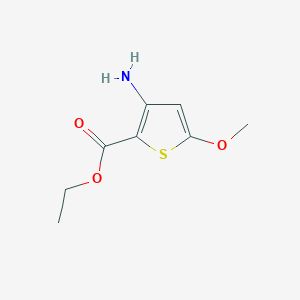
![1-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]-3,3-dimethyl-2-butanone hydrobromide](/img/structure/B3138536.png)